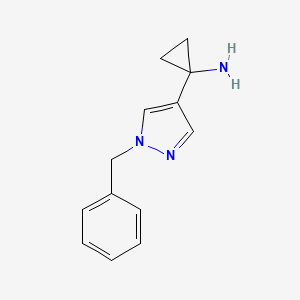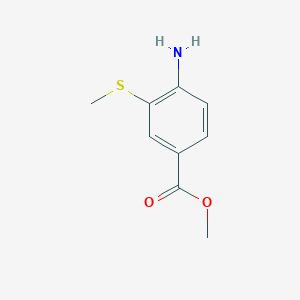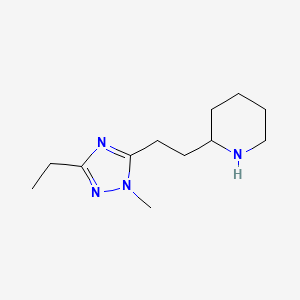![molecular formula C14H27BClNO2 B13539322 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13539322.png)
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[34]octane hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and an azaspiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, including the formation of the dioxaborolane ring and the spirocyclic structure. One common method involves the reaction of a boronic acid derivative with a suitable spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of different boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boron-hydride complexes, and substituted boron compounds. These products are often used as intermediates in further chemical synthesis or as functional materials in various applications .
Aplicaciones Científicas De Investigación
2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Mecanismo De Acción
The mechanism of action of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with biological molecules, making it useful in drug design and delivery. The spirocyclic structure provides stability and enhances the compound’s ability to interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride is unique due to its spirocyclic structure, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .
Propiedades
Fórmula molecular |
C14H27BClNO2 |
|---|---|
Peso molecular |
287.63 g/mol |
Nombre IUPAC |
2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-12(2)13(3,4)18-15(17-12)9-11-7-14(8-11)5-6-16-10-14;/h11,16H,5-10H2,1-4H3;1H |
Clave InChI |
WRCQMPNSTRRSMV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
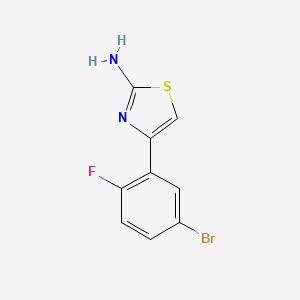
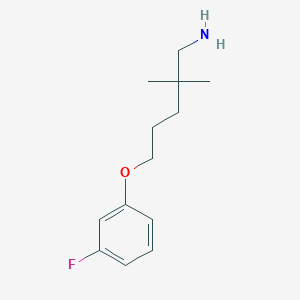
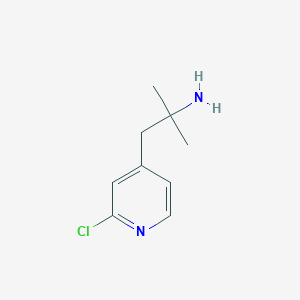

![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)

